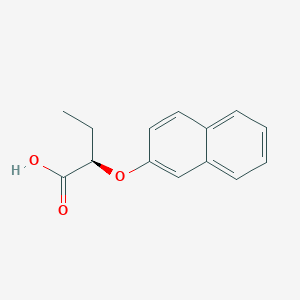
4,5-Dichloro-2-(oxetan-3-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリン: は、分子式が C9H9Cl2NO で分子量が 234.08 g/mol の化学化合物です 。この化合物は、アニリン部分に2つの塩素原子とオキセタン環が結合していることが特徴です。その独特の化学的特性により、さまざまな研究および産業用途で広く使用されています。
準備方法
合成経路と反応条件: 4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンの合成は、通常、特定の条件下で4,5-ジクロロ-2-ニトロアニリンとオキセタン-3-オールを反応させることから行われます。反応は通常、炭酸カリウムなどの塩基とジメチルホルムアミドなどの溶媒の存在下で行われます。次に、ニトロ基は、水素雰囲気下でパラジウム炭素(Pd / C)などの還元剤を使用してアミノ基に還元されます。
工業生産方法: 工業環境では、4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。反応条件は、最終製品の高収率と純度を達成するように最適化されています。
化学反応の分析
反応の種類: 4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するように酸化される可能性があります。
還元: ニトロ基はアミノ基に還元される可能性があります。
置換: 塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: パラジウム炭素(Pd / C)や水素ガスなどの還元剤が使用されます。
置換: メトキシドナトリウムやエトキシドナトリウムなどの求核剤は、通常、置換反応に使用されます。
生成される主な生成物:
酸化: キノンの生成。
還元: 4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンの生成。
置換: 置換アニリン誘導体の生成。
科学研究における用途
4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンは、次のような科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と医薬品開発の前駆体として調査されています。
産業: 染料、顔料、その他の工業用化学品の製造に使用されています。
科学的研究の応用
4,5-Dichloro-2-(oxetan-3-yloxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物:
- 2,3-ジクロロアニリン
- 2,4-ジクロロアニリン
- 2,5-ジクロロアニリン
- 2,6-ジクロロアニリン
- 3,4-ジクロロアニリン
- 3,5-ジクロロアニリン
比較: 4,5-ジクロロ-2-(オキセタン-3-イルオキシ)アニリンは、オキセタン環が存在するため、他のジクロロアニリン誘導体とは異なる化学的特性を示します。
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
4,5-dichloro-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-8(12)9(2-7(6)11)14-5-3-13-4-5/h1-2,5H,3-4,12H2 |
InChIキー |
WIOZKJAJHBPIMO-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2=CC(=C(C=C2N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)


![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)


![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)
![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)

![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)
